molecular formula C20H16ClN3O2 B309355 N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide

N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide

Numéro de catalogue B309355
Poids moléculaire: 365.8 g/mol
Clé InChI: CJFFQVBLYGBBMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

TAK-659 exerts its therapeutic effects by selectively inhibiting BTK, ITK, and TAK. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. ITK and TAK are involved in T-cell signaling, which plays a critical role in the regulation of immune responses. By inhibiting these kinases, TAK-659 can block the activation and proliferation of B-cells and T-cells, leading to the suppression of immune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent antitumor activity in preclinical models of various types of cancers, including lymphoma, leukemia, and multiple myeloma. In addition, TAK-659 has demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has also been shown to have a favorable safety profile in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of TAK-659 is its selectivity for BTK, ITK, and TAK, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for oral administration. However, one of the limitations of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for the development of TAK-659. One possible direction is the combination of TAK-659 with other anticancer agents or immunomodulatory drugs to enhance its therapeutic efficacy. Another direction is the evaluation of TAK-659 in clinical trials for the treatment of various types of cancers and autoimmune diseases. Further studies are also needed to investigate the potential long-term effects and safety of TAK-659 in humans.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent antitumor and immunosuppressive activity in preclinical studies. The selective inhibition of BTK, ITK, and TAK by TAK-659 makes it a promising candidate for the treatment of various types of cancers and autoimmune diseases. Further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to investigate its potential future applications.

Méthodes De Synthèse

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminotoluene to form 2-chloro-5-(2-toluidinocarbonyl)benzoic acid. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to produce TAK-659. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancers and autoimmune diseases. In preclinical studies, TAK-659 has shown potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play crucial roles in the regulation of immune responses and are often dysregulated in cancer and autoimmune diseases.

Propriétés

Nom du produit

N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide

Formule moléculaire

C20H16ClN3O2

Poids moléculaire

365.8 g/mol

Nom IUPAC

N-[2-chloro-5-[(2-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H16ClN3O2/c1-13-5-2-3-7-17(13)23-19(25)14-8-9-16(21)18(11-14)24-20(26)15-6-4-10-22-12-15/h2-12H,1H3,(H,23,25)(H,24,26)

Clé InChI

CJFFQVBLYGBBMR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CN=CC=C3

SMILES canonique

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CN=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.